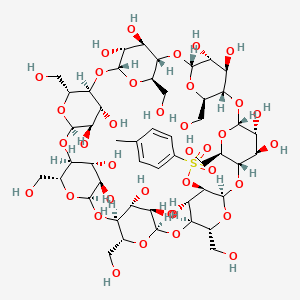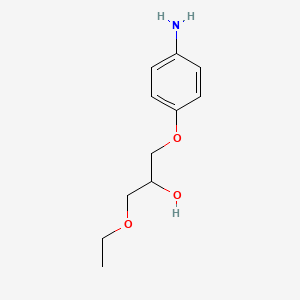
1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Descripción general
Descripción
- 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol is a chemical compound with the molecular formula C<sub>11</sub>H<sub>15</sub>NO<sub>3</sub> .
- It contains an amine group , an ethoxy group , and a phenolic ether linkage.
- The compound is used in various applications, including pharmaceuticals and materials science.
Synthesis Analysis
- The synthesis of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol involves the reaction of appropriate starting materials, such as 4-aminophenol and 3-ethoxypropan-1-ol .
- Detailed synthetic routes and conditions can be found in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of a phenolic ring , an amine group , and an ethoxy group .
- The arrangement of atoms and functional groups determines its properties and reactivity.
Chemical Reactions Analysis
- The compound can participate in various reactions, including alkylation , oxidation , and condensation reactions.
- Specific reactions will depend on the reaction conditions and other reactants.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting Point : Determine the temperature at which it melts.
- Thermal Stability : Assess its stability under heating conditions.
Aplicaciones Científicas De Investigación
Analytical Method Development
A study by Walczak (2014) developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. This method was applied to the pharmacokinetic study of these derivatives in rats, showcasing the potential of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol in analytical chemistry and pharmacokinetics research (Walczak, 2014).
Antibacterial and Antioxidant Properties
A series of new aminopropan-2-ol derivatives were synthesized, including those structurally similar to 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, and their antibacterial and antioxidant properties were evaluated. Some of these derivatives demonstrated moderate antibacterial activity, highlighting the potential of such compounds in the development of new antibacterial agents (Гаспарян et al., 2011).
Uterine Relaxant Activity
Viswanathan and Chaudhari (2006) synthesized novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides and evaluated them for uterine relaxant activity. These compounds, related to 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, showed potent activity in vitro and in vivo, indicating their potential use in treating preterm labor (Viswanathan & Chaudhari, 2006).
Oligonucleotide Derivatization
Connolly (1987) described the preparation of oligonucleotides containing a primary amino group at their 5'-termini, further derivatized with amino-specific probes, using a process that involves compounds structurally similar to 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol. This work contributes to the field of molecular biology, particularly in the development of fluorescent or biotinylated oligonucleotide products for research and diagnostic purposes (Connolly, 1987).
Safety And Hazards
- Refer to safety data sheets (SDS) for information on toxicity, handling, and disposal.
- Always follow safety precautions when working with chemicals.
Direcciones Futuras
- Investigate potential applications in drug development, materials science, or other fields.
- Explore modifications to enhance its properties or reactivity.
Propiedades
IUPAC Name |
1-(4-aminophenoxy)-3-ethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-14-7-10(13)8-15-11-5-3-9(12)4-6-11/h3-6,10,13H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCTRQIEGPEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444722 | |
| Record name | 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenoxy)-3-ethoxypropan-2-ol | |
CAS RN |
94056-98-1 | |
| Record name | 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



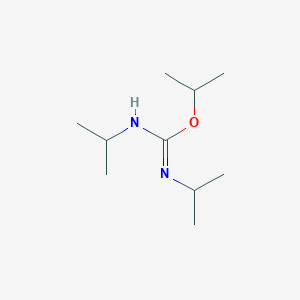
 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)
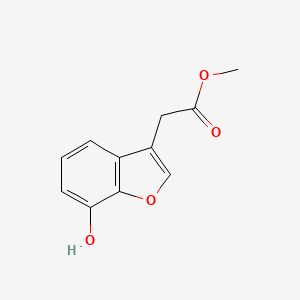

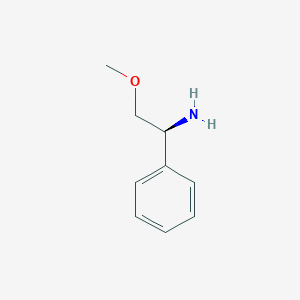


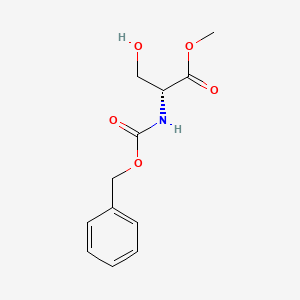
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)
